2-Cyanopyridine-3-carboxylic acid

Overview

Description

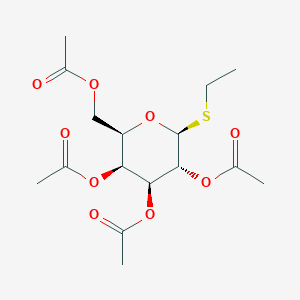

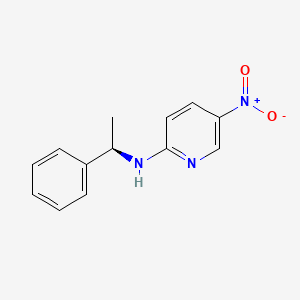

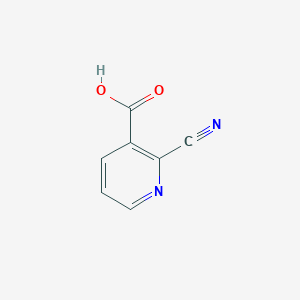

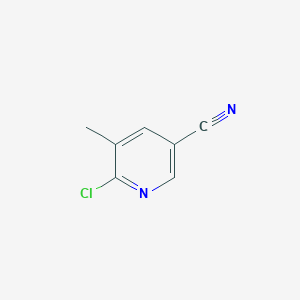

2-Cyanopyridine-3-carboxylic acid, also known as 2-cyano-3-pyridinecarboxylic acid or 2-cyano-3-pyridinecarboxylic acid, is an organic compound with the formula C5H3N2O2. It is a colourless solid that is soluble in water and organic solvents. It is used as a reagent in organic synthesis and has been studied for its potential applications in medicine and materials science.

Scientific Research Applications

Pharmaceutical Research

2-cyanonicotinic acid is a versatile precursor in pharmaceutical chemistry. It’s used to synthesize a variety of compounds, including nicotinic acid derivatives . These derivatives have shown efficacy in treating diseases such as pneumonia, kidney diseases, and even Alzheimer’s disease. The modification of 2-cyanonicotinic acid can lead to the development of novel drugs with improved pharmacological activity and reduced side effects.

Material Science

In material science, 2-cyanonicotinic acid serves as a building block for creating complex molecular structures . It’s involved in the synthesis of advanced materials, including polymers and organic frameworks, which have potential applications in electronics, coatings, and nanotechnology.

Chemical Synthesis

2-cyanonicotinic acid plays a crucial role in chemical synthesis as a substrate for producing pseudopeptides and other heterocyclic compounds . These compounds are important for developing new chemical entities with potential applications in various industries, including agriculture, biotechnology, and environmental sciences.

Agriculture

In the agricultural sector, 2-cyanonicotinic acid-related compounds contribute to soil fertility and plant health . Organic acids derived from it can aid in nutrient uptake and enhance crop yields. It’s also involved in the development of environmentally friendly pesticides and fertilizers.

Biotechnology

Biotechnological applications of 2-cyanonicotinic acid include its use in enzymatic processes to synthesize nicotinic acid, an essential vitamin B3 . This process is more sustainable compared to traditional chemical synthesis and aligns with the principles of green chemistry.

Environmental Remediation

2-cyanonicotinic acid derivatives are explored for their potential in environmental applications, such as the synthesis of nanoporous materials for adsorption and filtration . These materials can be used for water purification, air filtration, and remediation of polluted sites.

Safety and Hazards

Mechanism of Action

Target of Action

2-Cyanonicotinic acid, also known as 2-Cyanopyridine-3-carboxylic acid or 3-PYRIDINECARBOXYLIC ACID, 2-CYANO-, is a compound that has been studied for its potential biological activities

Mode of Action

It’s known that many similar compounds interact with their targets by binding to them, which can lead to changes in the target’s function . The exact interaction between 2-Cyanonicotinic acid and its targets remains to be elucidated.

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects

Result of Action

Similar compounds can have various effects at the molecular and cellular level, such as altering enzyme activity or affecting signal transduction

Action Environment

The action, efficacy, and stability of 2-Cyanonicotinic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .

properties

IUPAC Name |

2-cyanopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTPVUNCEFBYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501639 | |

| Record name | 2-Cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanopyridine-3-carboxylic acid | |

CAS RN |

73112-09-1 | |

| Record name | 2-Cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

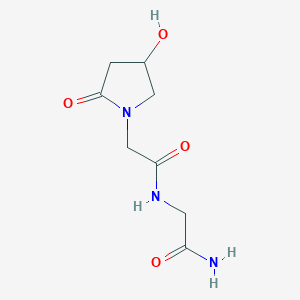

Q1: What makes 2-cyanonicotinic acid a suitable starting material for synthesizing nicotinic acid-based pseudopeptides containing an amidoxime function?

A1: The research highlights the efficient coupling ability of 2-cyanonicotinic acid with methyl esters of L-α-amino acids. [] This reaction yields 2-cyanopyridin-3-yl-containing pseudopeptides, serving as crucial intermediates in the synthesis. The presence of the cyano group in 2-cyanonicotinic acid allows for its conversion to an amidoxime function, a key structural feature of the target pseudopeptides. This synthesis strategy, as described in [], demonstrates the utility of 2-cyanonicotinic acid in constructing more complex molecules with potential biological relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)

![Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate](/img/structure/B1589827.png)

![ethyl (3S)-3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate](/img/structure/B1589828.png)